

# "physical and chemical properties of Methyl imidazo[1,2-a]pyrazine-8-carboxylate"

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## Compound of Interest

Compound Name: Methyl imidazo[1,2-a]pyrazine-8-carboxylate

Cat. No.: B1318867

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## Technical Guide: Methyl Imidazo[1,2-a]pyrazine-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methyl imidazo[1,2-a]pyrazine-8-carboxylate** is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyrazine core. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of the imidazo[1,2-a]pyrazine class have demonstrated a wide range of pharmacological activities, including potential as anticancer and immunomodulatory agents. This technical guide provides a comprehensive overview of the known physical and chemical properties, a representative synthesis protocol, and insights into the biological relevance of this compound and its analogs, particularly their role in modulating key signaling pathways.

### Physical and Chemical Properties

While extensive experimental data for **Methyl imidazo[1,2-a]pyrazine-8-carboxylate** is not readily available in peer-reviewed literature, data from chemical suppliers provides key physical and chemical characteristics.

Table 1: Physical and Chemical Properties of **Methyl Imidazo[1,2-a]pyrazine-8-carboxylate**

Property	Value	Source
CAS Number	850349-42-7	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	[2]
Molecular Weight	177.16 g/mol	[2]
Density	1.33 g/cm <sup>3</sup>	
LogP	0.51590	
PSA (Polar Surface Area)	56.49000 Å <sup>2</sup>	
Refractive Index	1.631	
SMILES	O=C(OC)c1nccnc1-c1cncn1	[2]
InChI Key	Not Available	

Note: Some data is based on computational models and supplier information and should be confirmed by experimental analysis.

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Methyl imidazo[1,2-a]pyrazine-8-carboxylate** is not widely published. However, a general and common method for the synthesis of the imidazo[1,2-a]pyrazine scaffold involves the condensation of a 2-aminopyrazine derivative with an  $\alpha$ -halocarbonyl compound. Below is a representative protocol adapted from this general methodology.

### Representative Synthesis of an Imidazo[1,2-a]pyrazine Derivative

This protocol describes the synthesis of an imidazo[1,2-a]pyrazine derivative through the reaction of 2-aminopyrazine with an  $\alpha$ -haloketone.

Materials:

- 2-aminopyrazine

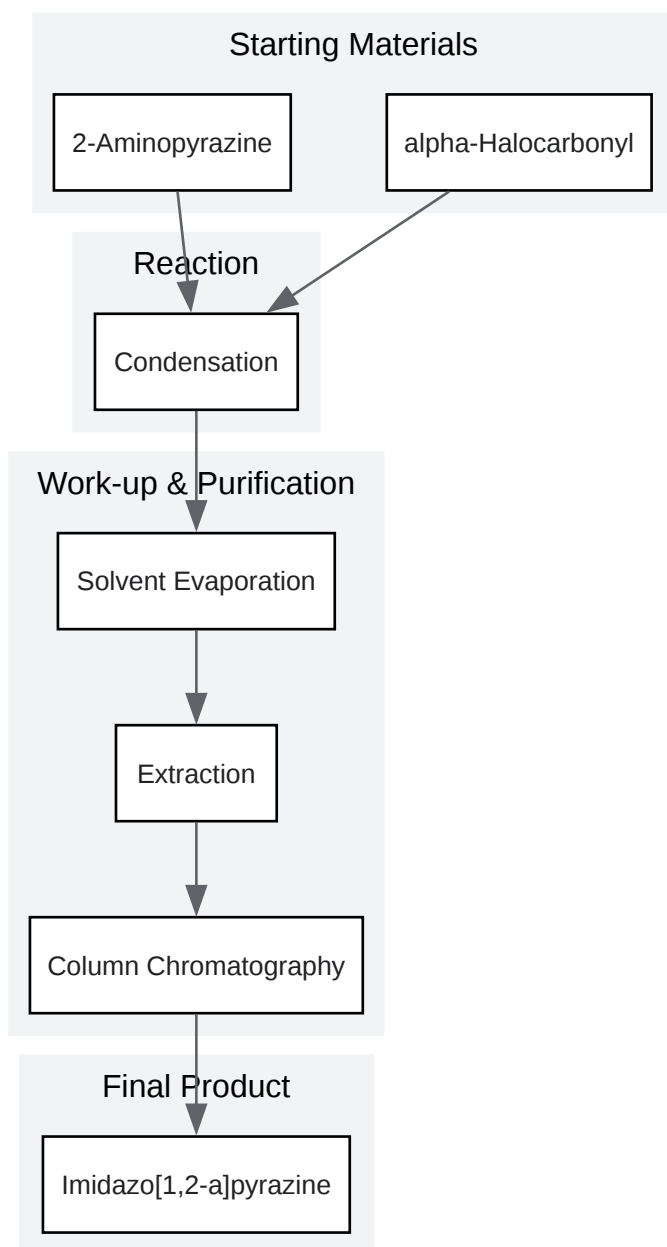
- $\alpha$ -bromoacetophenone (or other suitable  $\alpha$ -halocarbonyl compound)
- Ethanol (or another suitable solvent)
- Sodium bicarbonate (or other suitable base)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- **Reaction Setup:** To a solution of 2-aminopyrazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
- **Addition of  $\alpha$ -halocarbonyl:** To the stirred suspension, add a solution of the  $\alpha$ -halocarbonyl compound (e.g.,  $\alpha$ -bromoacetophenone, 1.1 eq) in ethanol dropwise at room temperature.
- **Reaction:** The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- **Work-up:** After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.
- **Extraction:** The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired imidazo[1,2-a]pyrazine derivative.

- Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## General Synthesis Workflow for Imidazo[1,2-a]pyrazines



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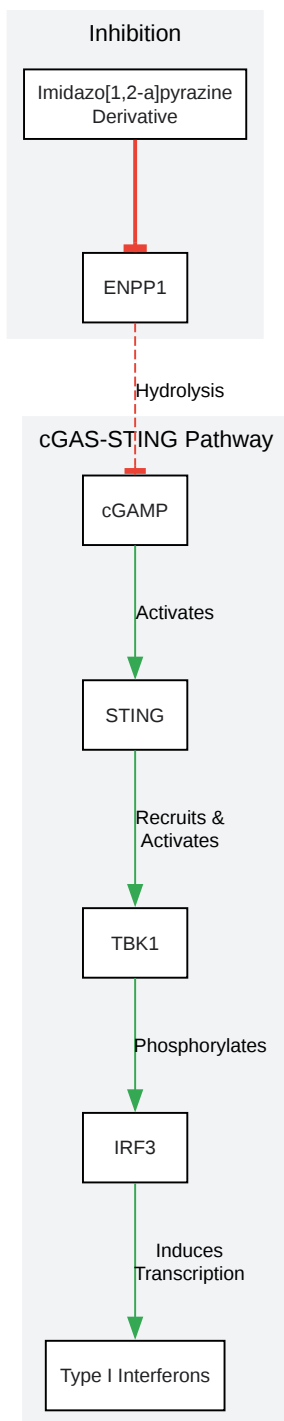
A generalized workflow for the synthesis of imidazo[1,2-a]pyrazine derivatives.

## Biological Activity and Signaling Pathways

Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown promising activity as modulators of various biological targets. A particularly noteworthy mechanism of action is the inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).

ENPP1 is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP).<sup>[3][4][5]</sup> The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response, including the production of type I interferons.<sup>[3][4][5]</sup> By inhibiting ENPP1, imidazo[1,2-a]pyrazine derivatives can prevent the degradation of cGAMP, leading to a sustained activation of the STING pathway.<sup>[3][4]</sup> This activation can enhance the anti-tumor immune response, making ENPP1 inhibitors an attractive strategy in cancer immunotherapy.<sup>[3][5]</sup>

## Imidazo[1,2-a]pyrazine Derivative as an ENPP1 Inhibitor

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Inhibition of ENPP1 by an imidazo[1,2-a]pyrazine derivative enhances STING signaling.

## Conclusion

**Methyl imidazo[1,2-a]pyrazine-8-carboxylate** belongs to a class of compounds with significant potential in drug discovery and development. While detailed experimental data for this specific molecule is limited, the broader family of imidazo[1,2-a]pyrazine derivatives has been shown to possess diverse and potent biological activities. The ability of these compounds to modulate key signaling pathways, such as the cGAS-STING pathway through the inhibition of ENPP1, highlights their promise as therapeutic agents, particularly in the field of immuno-oncology. Further research into the specific properties and biological effects of **Methyl imidazo[1,2-a]pyrazine-8-carboxylate** is warranted to fully elucidate its potential.

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